The Definitive Guide to (2-Aminoethyl)trimethylammonium Chloride Hydrochloride: Properties, Derivatization Strategies, and Nanomaterial Applications
The Definitive Guide to (2-Aminoethyl)trimethylammonium Chloride Hydrochloride: Properties, Derivatization Strategies, and Nanomaterial Applications
Executive Summary
(2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5), frequently referred to as AETMA or Cholamine chloride hydrochloride, is a highly versatile bifunctional quaternary ammonium salt[1]. Characterized by a primary amine at one terminus and a permanently charged trimethylammonium group at the other, this compound serves as a critical bridge in modern biochemical engineering[2].
As a Senior Application Scientist, I frequently utilize AETMA for two primary modalities:
-
Analytical Chemistry: As a "fixed-charge" derivatization reagent that exponentially increases the sensitivity and fragmentation efficiency of peptides and metabolites in Electrospray Ionization Mass Spectrometry (ESI-MS)[3].
-
Biomedical Engineering: As a cationic grafting agent in the synthesis of liposomes, micelles, and nanomimics designed for the electrostatic condensation and delivery of nucleic acids (e.g., ASOs, siRNA)[4].
This whitepaper deconstructs the physicochemical properties of AETMA and provides self-validating, field-proven methodologies for its implementation in advanced research workflows.
Physicochemical Profile & Structural Causality
The utility of AETMA is dictated by its zwitterionic-like buffering capacity and its permanent positive charge. The primary amine ( −NH2 ) acts as a highly reactive nucleophile for bioconjugation, while the quaternary ammonium ( −N+(CH3)3 ) remains ionized independent of the surrounding pH[1].
Table 1: Core Quantitative Properties
| Property | Value / Description |
| IUPAC Name | 2-Amino-N,N,N-trimethylethanaminium chloride hydrochloride |
| Common Synonyms | AETMA, Cholamine chloride hydrochloride |
| CAS Number | 3399-67-5 |
| Molecular Formula | C5H15ClN2⋅HCl (or C5H16Cl2N2 ) |
| Molecular Weight | 175.10 g/mol |
| Melting Point | 260 °C (Decomposes) |
| pKa | ~7.1 at 20 °C (Physiological buffering range) |
| Solubility | Highly soluble in water; hygroscopic |
| Assay Purity | ≥99% (Typical commercial standard) |
Data synthesized from authoritative chemical registries and supplier specifications[2][5][6].
Application I: Mass Spectrometry & "Fixed-Charge" Peptide Derivatization
The Mechanistic Causality
In bottom-up proteomics and metabolomics, acidic peptides or carboxylic acid-containing metabolites often exhibit poor ionization efficiency in positive-mode ESI-MS. Furthermore, during Electron Transfer Dissociation (ETD), proton mobility can lead to unpredictable fragmentation[3].
By conjugating AETMA to the C-terminus or free carboxylates of a peptide, we introduce a fixed (permanent) positive charge .
-
Causality of Ionization: The quaternary ammonium group guarantees a pre-formed ion in solution, drastically lowering the energetic barrier for gas-phase desolvation and increasing MS signal intensity by up to 10- to 40-fold[7][8].
-
Causality of Fragmentation: The fixed charge sequesters the charge site, minimizing proton mobility. During ETD, this directs the electron capture to the peptide backbone, yielding a highly predictable and comprehensive c
and z -type ion series[3].
Caption: Workflow of AETMA-mediated fixed-charge derivatization for enhanced MS analysis.
Step-by-Step Protocol: Carboxylate Derivatization
Note: This protocol utilizes EDC/NHS chemistry to prevent the rapid hydrolysis of the reactive intermediate, ensuring high-yield AETMA conjugation.
-
Sample Preparation: Dissolve the peptide/metabolite in 50 mM MES buffer (pH 5.0) to a final concentration of 1 mg/mL. Causality: MES is a non-amine-containing buffer that will not compete with AETMA during the conjugation step.
-
Carboxylate Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 2 mM, immediately followed by 5 mM N-Hydroxysuccinimide (NHS). Incubate at room temperature for 15 minutes. Causality: EDC forms an unstable O-acylisourea intermediate. NHS rapidly displaces it to form a semi-stable amine-reactive NHS-ester, preventing competitive hydrolysis by water.
-
AETMA Addition: Add AETMA to a final concentration of 20 mM. Adjust the pH to 7.5 using 0.1 M NaOH. Causality: Raising the pH deprotonates the primary amine of AETMA ( pKa∼7.1 ), maximizing its nucleophilicity for the attack on the NHS-ester.
-
Incubation & Quenching: Incubate for 2 hours at room temperature under gentle agitation. Quench the reaction by adding hydroxylamine (10 mM).
-
Purification: Desalt the derivatized peptide using a C18 ZipTip or equivalent solid-phase extraction (SPE) cartridge prior to LC-MS/MS analysis.
Application II: Cationic Nanoparticle Formulation for Gene Delivery
The Mechanistic Causality
The delivery of Antisense Oligonucleotides (ASOs) and siRNA requires vectors that can protect the nucleic acids from serum nucleases and facilitate cellular uptake. AETMA is uniquely suited for synthesizing cationic polymers and liposomes[4][9].
By grafting AETMA onto a hydrophobic polymer backbone (e.g., poly(pentafluorophenyl acrylate) - PPFPA), the resulting amphiphilic macromolecule self-assembles into a cationic micelle.
-
Causality of Condensation: The dense array of permanent positive charges from the trimethylammonium groups electrostatically condenses the negatively charged phosphate backbone of the nucleic acids, forming a stable "polyplex"[4].
-
Causality of Transfection: The net-positive surface charge of the resulting nanoparticle binds efficiently to negatively charged sulfated proteoglycans on the mammalian cell membrane, triggering endocytosis[9].
Caption: Electrostatic condensation of nucleic acids using AETMA-functionalized cationic polymers.
Step-by-Step Protocol: Synthesis of AETMA-Functionalized Cationic Micelles
Based on established macromolecular grafting techniques[4].
-
Polymer Dissolution: Dissolve the precursor polymer (e.g., PPFPA) in anhydrous N,N-dimethylformamide (DMF) at a concentration of 10 mg/mL in a Schlenk flask.
-
AETMA Grafting: Add a 1.5x molar excess (relative to the reactive pendant groups) of AETMA and a catalytic amount of triethylamine (TEA) to act as an acid scavenger. Causality: TEA neutralizes the HCl salt of AETMA, liberating the free primary amine to initiate nucleophilic acyl substitution on the polymer backbone.
-
Reaction Conditions: Purge the flask with nitrogen gas and stir continuously for 18 hours at 40 °C.
-
Purification (Critical Step): Transfer the solution to a dialysis membrane (MWCO 3.5 kDa). Dialyze against 1M NaCl for 24 hours, followed by deionized water for 48 hours (changing the water twice daily). Causality: The initial saline dialysis exchanges any complexed counterions, while the water dialysis removes unreacted AETMA and DMF. Failure to remove free AETMA will result in high off-target cytotoxicity during cell-based assays.
-
Polyplex Formation: To form the delivery vector, mix the purified AETMA-polymer with ASOs in PBS at a specific Nitrogen-to-Phosphate (N/P) ratio (typically 5:1 to 10:1). Allow 30 minutes for electrostatic complexation before dynamic light scattering (DLS) characterization or cellular application[4].
Safety, Handling, and Toxicology
While AETMA is highly biocompatible when conjugated into macromolecules, the raw hydrochloride salt is a potent cationic surfactant and must be handled with standard laboratory safety protocols[1][10].
-
GHS Classification: Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3)[6].
-
Toxicology: Like many quaternary ammonium compounds (QACs), the positively charged functional group can disrupt lipid bilayers if exposed in high, uncomplexed concentrations, leading to local irritation[10].
-
Storage: AETMA is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) at room temperature to prevent moisture absorption and degradation[6].
References
- CymitQuimica.(2-Aminoethyl)trimethylammonium chloride HCl Product Specifications and Uses.
- Sigma-Aldrich.(2-Aminoethyl)trimethylammonium chloride hydrochloride 99% - Properties.
- Grokipedia.Cholamine chloride hydrochloride: Biological and scientific applications.
- Santa Cruz Biotechnology.(2-Aminoethyl)trimethylammonium chloride hydrochloride Safety Data Sheet.
- Guidechem.(2-AMINOETHYL)TRIMETHYLAMMONIUM CHLORIDE HYDROCHLORIDE 3399-67-5 wiki.
- Ko, B. J., & Brodbelt, J. S. (2012).Enhanced electron transfer dissociation of peptides modified at C-terminus with fixed charges. Journal of the American Society for Mass Spectrometry, 23(11), 1991-2000. PubMed.
- Chem-Impex.(2-Aminoethyl)trimethylammonium chloride hydrochloride Applications.
- Hatch, M. et al. (2013).Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry. PMC.
- MDPI.Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish.
- ACS Publications.Cationic Micelles Outperform Linear Polymers for Delivery of Antisense Oligonucleotides in Serum: An Exploration of Polymer Architecture, Cationic Moieties, and Cell Addition Order. Bioconjugate Chemistry.
Sources
- 1. CAS 3399-67-5: (2-aminoethyl)trimethyl chloride hydrochlor… [cymitquimica.com]
- 2. Cholamine chloride hydrochloride â Grokipedia [grokipedia.com]
- 3. Enhanced electron transfer dissociation of peptides modified at C-terminus with fixed charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
